molecular formula C20H17N3O4S2 B2718827 N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1110986-49-6

N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No.: B2718827
CAS No.: 1110986-49-6
M. Wt: 427.49
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Description

N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their broad spectrum of biological activities, including antitumor, antimicrobial, antiviral, anti-inflammatory, and antihyperglycemic effects . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in treating cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds include other quinazoline derivatives such as erlotinib, gefitinib, and prazosin. These compounds share the quinazoline core but differ in their substituents and specific biological activities. N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is unique due to its specific structure, which may confer distinct biological properties and applications .

Biological Activity

N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide is a complex heterocyclic compound belonging to the thiazoloquinazoline family. This compound has attracted significant attention due to its diverse biological activities and potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3O3S2C_{19}H_{15}N_{3}O_{3}S_{2} with a molecular weight of approximately 397.47 g/mol. The presence of methoxy groups and a thiazoloquinazoline core contributes to its biological activity.

PropertyValue
Molecular FormulaC19H15N3O3S2
Molecular Weight397.47 g/mol
PurityTypically 95%

The biological activity of this compound is primarily linked to its ability to interact with specific enzymes or receptors within the body. Compounds in this class often exhibit:

  • Inhibition of Kinases : This compound may inhibit various protein kinases, which are crucial for cell signaling pathways involved in cancer progression and other diseases.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves targeting the epidermal growth factor receptor (EGFR) and other kinases critical for tumor growth and survival.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds with similar thiazoloquinazoline structures have demonstrated minimum inhibitory concentrations (MICs) lower than traditional antibiotics like ampicillin.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated various quinazoline derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against MCF7 cells, suggesting strong anticancer potential .
  • Antimicrobial Evaluation : Another study focused on the synthesis and evaluation of thiazoloquinazoline derivatives against resistant bacterial strains such as MRSA. The synthesized compounds showed MIC values ranging from 1–16 µg/mL against these pathogens, indicating substantial antibacterial activity .
  • Structure-Activity Relationship (SAR) : Research into the SAR of quinazoline derivatives has revealed that modifications at specific positions can enhance biological activity. For instance, the introduction of substituents on the phenyl ring significantly influenced the potency against targeted cancer cell lines .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values in nanomolar range
AntimicrobialEffective against Gram-positive/negative
Kinase InhibitionTargeting EGFR and other kinases

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-10-4-6-14-12(8-10)18(24)22-17-16(29-20(28)23(14)17)19(25)21-13-9-11(26-2)5-7-15(13)27-3/h4-9H,1-3H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPJBVPZWYIEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=C(C=CC(=C4)OC)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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